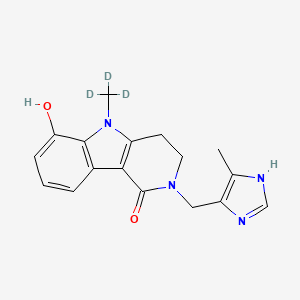
6-Hydroxy alosetron-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy alosetron-d3 is a derivative of alosetron, a potent and selective serotonin 5-HT3 receptor antagonist.
Méthodes De Préparation
The synthesis of 6-Hydroxy alosetron-d3 involves several steps, starting from the precursor alosetron. The synthetic route typically includes the hydroxylation of alosetron at the 6th position, followed by the incorporation of deuterium atoms to form the deuterated compound. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective hydroxylation and deuteration processes . Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield of the compound.
Analyse Des Réactions Chimiques
6-Hydroxy alosetron-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
6-Hydroxy alosetron-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: It is used to study the serotonin 5-HT3 receptor and its role in various physiological processes.
Medicine: It is used in the development of new drugs for the treatment of irritable bowel syndrome and other gastrointestinal disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 6-Hydroxy alosetron-d3 involves its interaction with the serotonin 5-HT3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. This inhibition helps to alleviate symptoms associated with irritable bowel syndrome and other related disorders .
Comparaison Avec Des Composés Similaires
6-Hydroxy alosetron-d3 is unique due to its specific hydroxylation and deuteration, which enhance its stability and selectivity. Similar compounds include:
Alosetron: The parent compound, which is also a serotonin 5-HT3 receptor antagonist.
6-Hydroxy alosetron: The non-deuterated form of the compound.
Other 5-HT3 receptor antagonists: Such as ondansetron and granisetron, which are used for similar therapeutic purposes but have different chemical structures and properties.
Propriétés
Formule moléculaire |
C17H18N4O2 |
|---|---|
Poids moléculaire |
313.37 g/mol |
Nom IUPAC |
6-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O2/c1-10-12(19-9-18-10)8-21-7-6-13-15(17(21)23)11-4-3-5-14(22)16(11)20(13)2/h3-5,9,22H,6-8H2,1-2H3,(H,18,19)/i2D3 |
Clé InChI |
UUQDYYPVWUOAOE-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=C(C3=C1C(=CC=C3)O)C(=O)N(CC2)CC4=C(NC=N4)C |
SMILES canonique |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


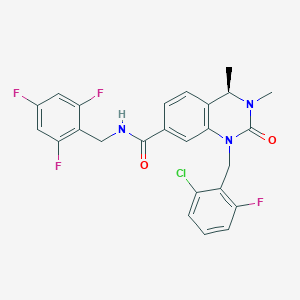
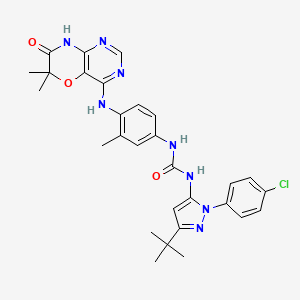

![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
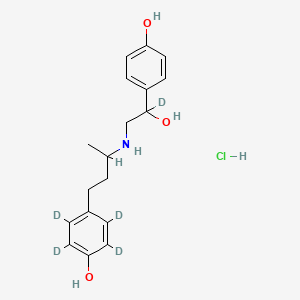

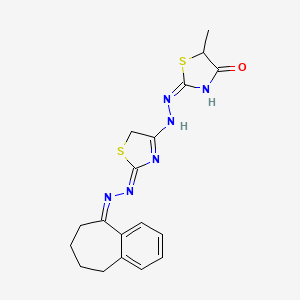

![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
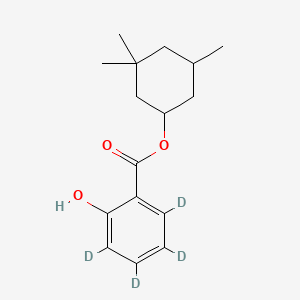
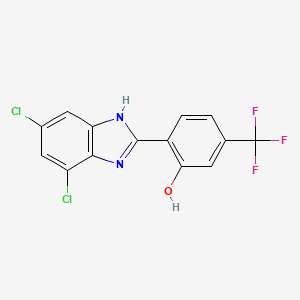
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)


